(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide
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Description
The compound is a derivative of 6-bromobenzo[d]thiazol-2(3H)-one . This class of compounds has been synthesized and studied for their cytotoxic and antibacterial activities .
Synthesis Analysis
A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Chemical Reactions Analysis
The terminal alkynes undergo oxidative alkyne–alkyne coupling under ATRP conditions, resulting in polymers with bimodal molecular weight distributions .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Novel methods have been developed for synthesizing benzothiazole derivatives, including compounds similar to the one . These methods often involve base-catalyzed cyclization and are enhanced by techniques such as microwave irradiation for efficiency (Saeed et al., 2013) (Saeed, 2009).
Chemical Characterization : Studies on similar benzothiazole compounds have involved detailed chemical characterization using techniques like FT-IR, NMR, and Mass spectral analysis, providing a thorough understanding of their molecular structure and properties (Anuse et al., 2019).
Biological and Pharmacological Applications
Antimicrobial Activity : Some benzothiazole derivatives have been found to possess significant antimicrobial properties, with particular effectiveness against certain strains of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Brockmann et al., 2014) (Narayana et al., 2004).
Anti-inflammatory and Analgesic Properties : Studies on benzothiazole derivatives also highlight their potential as anti-inflammatory and analgesic agents. This indicates their possible use in treating conditions that involve inflammation and pain (Kumar & Singh, 2020).
Chemical Sensors
- Detection of Anions : Certain benzothiazole compounds have been used as chemosensors for anions like cyanide, demonstrating the potential of these compounds in chemical detection and environmental monitoring (Wang et al., 2015).
Other Applications
- Cystic Fibrosis Therapy : Research has identified some benzothiazole derivatives as potential correctors for cystic fibrosis transmembrane conductance regulator, suggesting a role in cystic fibrosis therapy (Yu et al., 2008).
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2OS/c1-5-8-18-11-7-6-10(16)9-12(11)20-14(18)17-13(19)15(2,3)4/h1,6-7,9H,8H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUDPIXCYVWFDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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